N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropoxy group, a methyl group, and a benzotriazolyl moiety attached to a benzamide backbone. Its intricate structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced through nucleophilic substitution reactions.
Formation of the Benzamide Backbone: The final step involves the formation of the benzamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzotriazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-4-YL)BENZAMIDE: Similar structure but with a different substitution pattern on the benzotriazole ring.
4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-3-YL)BENZAMIDE: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of 4-ISOPROPOXY-N-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)29-19-11-9-17(10-12-19)23(28)24-20-14-22-21(13-16(20)3)25-27(26-22)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,24,28) |
InChI Key |
MHFBWSDXWXQHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.